Melengestro acetate

Description

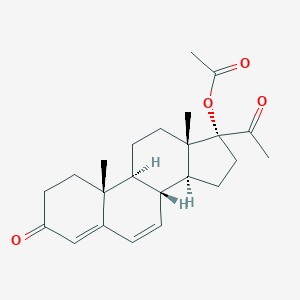

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5-6,13,18-20H,7-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXWVWVPMJSAJD-KOORYGTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271332 | |

| Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425-51-4 | |

| Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melengestro acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC77897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(8R,9S,10R,13S,14S,17R)-17-acetil-10,13-dimetil-3-osso-2,8,9,11,12,14,15,16-octaidro-1H-ciclopenta[a]fenantren-17-yl] acetato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17.ALPHA.-ACETOXYPREGNA-4,6-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5989X229W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Melengestrol Acetate (MGA) in Rodent Models: A Guide to Administration Protocols for Reproductive Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of melengestrol acetate (MGA) in rodent models for reproductive studies. This document offers in-depth, field-proven insights into experimental design, protocol selection, and the causal relationships behind methodological choices, ensuring scientific integrity and the generation of reliable, reproducible data.

Introduction: The Role of Melengestrol Acetate in Reproductive Biology

Melengestrol acetate (MGA) is a potent synthetic progestin, a class of steroid hormones that bind to and activate progesterone receptors.[1] Its high oral bioavailability and efficacy have made it a valuable tool in both veterinary medicine and reproductive research. In rodent models, MGA is instrumental in manipulating the estrous cycle, synchronizing ovulation, and investigating the effects of progestational compounds on various reproductive endpoints. Understanding its mechanism of action is key to its effective application.

MGA exerts its effects primarily through the hypothalamic-pituitary-gonadal (HPG) axis. By mimicking the action of endogenous progesterone, MGA provides negative feedback on the hypothalamus, suppressing the pulsatile release of gonadotropin-releasing hormone (GnRH).[2][3] This, in turn, reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby inhibiting follicular development, estrus, and ovulation.[4][5] Upon withdrawal of MGA treatment, the negative feedback is removed, leading to a synchronized follicular phase and ovulation.

Strategic Considerations for Protocol Design

The selection of an appropriate MGA administration protocol is contingent upon the specific research objectives, the rodent species and strain, and the desired duration of effect. Key considerations include:

-

Research Objective: The primary goal of the study, whether it be estrus synchronization for timed mating, investigation of hormonal influences on behavior, or assessment of reproductive toxicity, will dictate the dosage, duration, and timing of MGA administration.

-

Rodent Species and Strain: Rats and mice can exhibit different sensitivities to hormonal treatments. Therefore, dosages and treatment durations may need to be optimized for the specific species and strain being used.

-

Route of Administration: The choice of administration route—oral gavage, subcutaneous injection, or dietary admixture—depends on factors such as the required precision of dosing, the frequency of administration, and the potential for stress-induced artifacts.

-

Vehicle Selection: The vehicle used to dissolve or suspend MGA must be non-toxic, inert, and compatible with the chosen administration route. Common vehicles include corn oil, sesame oil, and propylene glycol.[6]

Administration Routes: A Comparative Analysis

The selection of the administration route is a critical step in experimental design. Each method presents a unique set of advantages and disadvantages that must be carefully weighed.

| Administration Route | Advantages | Disadvantages | Best Suited For |

| Oral Gavage | Precise and accurate dosing. Rapid absorption. | Can be stressful for the animals, potentially affecting physiological parameters.[7][8] Risk of esophageal or gastric injury if not performed correctly.[7] | Short-term studies requiring precise daily dosing, such as estrus synchronization protocols. |

| Subcutaneous Injection | Less frequent administration possible with oil-based depots. Bypasses first-pass metabolism. | Potential for local tissue irritation or inflammation at the injection site. Slower absorption compared to oral gavage. | Studies requiring sustained release of MGA over a longer period. |

| Dietary Admixture | Non-invasive and stress-free for the animals. Suitable for long-term studies. | Less precise dosing due to variations in food consumption. Potential for compound degradation in the feed. Requires careful preparation for homogenous mixing. | Chronic exposure studies or when minimizing animal handling is a priority. |

Detailed Administration Protocols

The following protocols are provided as a starting point and should be optimized for specific experimental conditions. All procedures involving laboratory animals must be approved by the institution's Animal Care and Use Committee.

Oral Gavage Administration

Oral gavage is a common method for precise oral administration of substances in rodents.[9][10]

Materials:

-

Melengestrol acetate (MGA) powder

-

Vehicle (e.g., corn oil, sesame oil, 0.5% methylcellulose)[7]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vortex mixer or sonicator

-

Gavage needles (stainless steel or flexible plastic, appropriate size for the animal)[11]

-

Syringes

Preparation of Dosing Solution (Example for a 1 mg/mL solution in corn oil):

-

Accurately weigh 10 mg of MGA powder.

-

Transfer the powder to a 10 mL volumetric flask.

-

Add a small amount of corn oil to the flask and vortex or sonicate until the MGA is completely dissolved or forms a homogenous suspension.

-

Bring the final volume to 10 mL with corn oil and mix thoroughly.

-

Store the solution protected from light. The stability of the solution should be determined based on laboratory-specific validation.

Dosing Procedure:

-

Accurately weigh the animal to determine the correct dosing volume. The maximum recommended gavage volume for rodents is typically 10 mL/kg body weight.[12]

-

Gently restrain the animal. For mice, this can be achieved by scruffing the neck. For rats, a two-handed grip is often used.

-

Measure the correct length of the gavage needle from the tip of the animal's nose to the last rib to ensure delivery to the stomach.[10]

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.

-

Once the needle is in the correct position, administer the MGA solution slowly and steadily.

-

Gently remove the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress after the procedure.

Subcutaneous Injection

Subcutaneous injection provides a route for sustained release of MGA.[9][13]

Materials:

-

MGA dosing solution (prepared as for oral gavage, typically in an oil-based vehicle)

-

Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[14]

-

70% ethanol for disinfection

Injection Procedure:

-

Accurately weigh the animal to determine the correct injection volume.

-

Gently restrain the animal.

-

Identify the injection site, typically the loose skin over the back of the neck or flank.[15]

-

Wipe the injection site with 70% ethanol.

-

Lift a fold of skin to create a "tent."

-

Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

-

Aspirate slightly to ensure the needle is not in a blood vessel.

-

Inject the MGA solution slowly to form a subcutaneous bleb.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Return the animal to its cage and monitor for any adverse reactions.

Dietary Administration

This method is suitable for chronic studies where daily handling is undesirable.

Materials:

-

Melengestrol acetate (MGA) powder

-

Powdered rodent chow

-

A suitable carrier/binder if needed (e.g., a small amount of corn oil)

-

A V-blender or other appropriate mixing equipment to ensure homogeneity.

Feed Preparation (Example for a 1 ppm diet):

-

Calculate the total amount of medicated feed required for the study period.

-

Accurately weigh the required amount of MGA. To ensure homogenous mixing, it is advisable to first create a concentrated premix. For example, mix 10 mg of MGA with 990 mg of powdered chow to get a 1% premix.

-

Add the premix to the bulk of the powdered chow in a V-blender and mix for a sufficient duration to achieve a homogenous distribution. The mixing time should be validated.

-

A small amount of oil can be added during mixing to improve the adherence of the MGA to the feed particles and reduce dust.

-

Store the medicated diet in airtight containers, protected from light and at an appropriate temperature to prevent degradation. The stability of MGA in the feed should be determined.

Administration:

-

Provide the medicated diet to the animals ad libitum.

-

Monitor food consumption regularly to estimate the daily dose of MGA ingested by each animal.

-

Ensure that the control group receives the same basal diet with the vehicle (if used) but without MGA.

Recommended Dosages for Rodent Reproductive Studies

The following table provides a summary of MGA dosages reported in the literature for various reproductive studies in rats and mice. These should be used as a guideline, and dose-response studies are recommended to determine the optimal dose for a specific experimental paradigm.

| Species | Research Objective | Dosage Range | Administration Route | Reference |

| Rat | Estrus Synchronization | 0.01 - 0.1 mg/rat/day | Oral Gavage | [6] |

| Rat | Inhibition of Reproduction | 0.1 mg/rat/day | Oral Gavage | [6] |

| Mouse | Carcinogenicity Study | 1.5 mg/kg bw/day | Dietary | [4] |

| Mouse | Estrus Suppression | Dose-finding studies recommended | Oral Gavage/Dietary | N/A |

Visualizing Experimental Workflows and Mechanisms

MGA's Mechanism of Action on the HPG Axis

The following diagram illustrates the negative feedback mechanism of melengestrol acetate on the hypothalamic-pituitary-gonadal axis.

Caption: MGA's negative feedback on the HPG axis.

Experimental Workflow: Choosing an MGA Administration Protocol

The following flowchart provides a decision-making framework for selecting the most appropriate MGA administration protocol for a given reproductive study in rodents.

Caption: Decision workflow for MGA protocol selection.

References

-

Chakraborty, P. K., Kliewer, R. H., & Hisaw, F. L., Jr. (1978). Effect of melengestrol acetate on growth and reproduction in rats. Journal of Dairy Science, 61(12), 1778–1781. [Link]

-

Erhirhie, O., & Ihekwoaba, J. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 4(18), 100-106. [Link]

-

U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]

-

Erhirhie, O., & Ihekwoaba, J. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Semantic Scholar. [Link]

-

Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. [Link]

-

Food and Drug Administration. (n.d.). Pilot study in non-pregnant rats. Oral administration. [Link]

-

Food Safety Commission of Japan. (2017). Melengestrol Acetate (Veterinary Medicinal Products). Journal of the Food Safety Commission of Japan, 12(4), 263-264. [Link]

-

Wikipedia. (2024). Hypothalamic–pituitary–gonadal axis. [Link]

-

TeachMePhysiology. (2024). Gonadotropins - Hypothalamic-pituitary axis. [Link]

-

University of Cincinnati College of Medicine. (n.d.). Hypothalamic-Pituitary-Ovarian Axis. [Link]

-

Saint Louis Zoo. (2023). Rodents. [Link]

-

ResearchGate. (n.d.). The schematic illustrates the hypothalamic-pituitary-gonadal (HPG) axis.... [Link]

-

Zimbelman, R. G., Lauderdale, J. W., Sokolowski, J. H., & Schalk, T. G. (1970). Safety and pharmacologic evaluations of melengestrol acetate in cattle and other animals: a review. Journal of the American Veterinary Medical Association, 157(11), 1528–1536. [Link]

-

ResearchGate. (n.d.). Schematic diagram showing the hypothalamic-pituitary-gonadal (HPG) axis.... [Link]

-

University of Missouri Extension. (n.d.). Guide to Estrus Synchronization Products. [Link]

-

University Animal Care, University of Arizona. (n.d.). Mouse Oral Gavage Administration. [Link]

-

Wood, C. E., et al. (2010). Development of an estrus synchronization protocol for beef cattle with short-term feeding of melengestrol acetate: 7-11 synch. Journal of animal science, 88(1), 133-139. [Link]

-

Beef Reproduction Task Force. (n.d.). Physiological Principles Underlying Synchronization of Estrus. [Link]

-

University of Missouri Extension. (n.d.). Guide to estrus synchronization products. [Link]

-

Lamb, G. C., et al. (2009). Development of estrous synchronization protocols using melengestrol acetate in Bos indicus cattle. Journal of animal science, 87(11), 3546-3553. [Link]

-

UQBR, The University of Queensland. (n.d.). Subcutaneous (SC) Injection in Mice and Rats. [Link]

-

UBC Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. [Link]

-

Marx, J. O., et al. (2017). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 56(3), 329-333. [Link]

-

NIH Office of Animal Care and Use. (n.d.). Administration Routes. [Link]

-

Instech Laboratories, Inc. (2020). Guide to Oral Gavage for Mice and Rats. [Link]

-

Procedures with Care. (n.d.). Subcutaneous Injection in the Mouse. [Link]

-

Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link]

-

Wood, C. E., et al. (2008). Development of a progestin-based estrus synchronization program: II. Reproductive response of cows fed melengestrol acetate for 14 days with injections of progesterone and prostaglandin F2α. Journal of Animal Science, 86(10), 2607-2615. [Link]

-

FAO. (n.d.). MELENGESTROL ACETATE. [Link]

-

FAO. (n.d.). fao fnp 41/16 melengestrol acetate. [Link]

-

Imwalle, D. B., & Patterson, D. J. (1989). Control of the bovine estrous cycle with melengestrol acetate (MGA): a review. Journal of animal science, 67(8), 1895-1906. [Link]

-

Procedures with Care. (n.d.). Subcutaneous Injection in the Mouse. [Link]

-

RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. [Link]

-

San Diego State University. (n.d.). Oral Gavage Rodent SOP. [Link]

-

The Jackson Laboratory. (n.d.). Routes of Administration. [Link]

-

ResearchGate. (n.d.). Routes of Administration. [Link]

-

Oreate AI Blog. (2026). Comprehensive Analysis of Drug Administration Techniques for Mice and Rats in Animal Experiments. [Link]

-

Inskeep, E. K., & Dailey, R. A. (1989). Use of melengestrol acetate-based treatments to induce and synchronize estrus in seasonally anestrous ewes. Journal of animal science, 67(6), 1481-1490. [Link]

-

Imwalle, D. B., & Patterson, D. J. (1989). Control of the Bovine Estrous Cycle with Melengestrol Acetate (MGA): A Review. SciSpace. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. Hypothalamic-Pituitary-Ovarian Axis [med.uc.edu]

- 4. Melengestrol Acetate (Veterinary Medicinal Products) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. Effect of melengestrol acetate on growth and reproduction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. research.sdsu.edu [research.sdsu.edu]

- 12. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]

- 13. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]

- 14. animalcare.ubc.ca [animalcare.ubc.ca]

- 15. urmc.rochester.edu [urmc.rochester.edu]

Application Notes & Protocols: A Guide to Experimental Design for Studying Melengestrol Acetate (MGA) Effects on Bovine Fertility

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing and executing robust scientific studies to evaluate the effects of melengestrol acetate (MGA) on bovine fertility. Melengestrol acetate, a synthetic progestogen, is a cornerstone of many estrus synchronization protocols in the beef cattle industry.[1][2] Understanding its mechanism and optimizing its application is critical for enhancing reproductive efficiency. This guide moves beyond a simple recitation of steps to explain the underlying physiological principles and critical control points that ensure data integrity and experimental validity. We present detailed protocols, data management strategies, and the causal logic behind key experimental choices, grounded in authoritative scientific literature.

Scientific Foundation: Mechanism of Action of Melengestrol Acetate

Melengestrol acetate is an orally active progestin that mimics the action of the natural hormone progesterone.[1] Its primary role in fertility protocols is to suppress estrus ("heat") and prevent ovulation for a predetermined period.[3][4] This is achieved by exerting negative feedback on the hypothalamus, which reduces the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH).[5][6] The reduction in GnRH pulses, in turn, suppresses the surge of Luteinizing Hormone (LH) from the anterior pituitary gland, which is the ultimate trigger for ovulation.[7][8]

By administering MGA for a set duration (typically 14 days), researchers can ensure that all animals in a treatment group will have suppressed follicular development and will not ovulate.[9][10] Upon withdrawal of MGA, the negative feedback is removed, leading to a rebound increase in GnRH and LH secretion, which stimulates a new wave of follicular development and subsequent synchronized estrus and ovulation among the treated animals.[4][11] This synchronization is the key to facilitating efficient Artificial Insemination (AI) programs.[11]

Visualizing the Hormonal Pathway

The following diagram illustrates the Hypothalamic-Pituitary-Ovarian (HPO) axis and the inhibitory effect of MGA.

Caption: MGA's inhibitory effect on the HPO axis.

Core Experimental Design

A successful study requires a meticulously planned design that incorporates appropriate controls, sufficient statistical power, and clearly defined endpoints.

Primary Objective

To evaluate the efficacy of an MGA-based Fixed-Time Artificial Insemination (FTAI) protocol on conception rates in beef heifers compared to a non-synchronized control group.

Animal Selection and Management

-

Species/Breed: Beef heifers (e.g., Angus, Hereford, or crossbreeds) are the target population as MGA is licensed for use in heifers.[9]

-

Age & Weight: Heifers should have reached at least 65% of their projected mature weight to ensure a high likelihood of pubertal onset.[12]

-

Cyclicity Status: A pre-trial assessment of cyclicity is crucial. This can be done via transrectal ultrasonography to identify a corpus luteum (CL) or through two blood samples taken 10 days apart to measure progesterone concentrations. Including both cycling and non-cycling (anestrous) heifers allows for evaluating MGA's potential to induce puberty, a known benefit of progestin treatments.[10][13]

-

Body Condition Score (BCS): Animals should have a BCS of at least 5 (on a 9-point scale) as nutritional status is intrinsically linked to fertility.[12]

-

Health: All animals must be in good health, free from disease, and on a stable plane of nutrition for at least 40 days prior to the trial.[12]

Experimental Groups

A completely randomized design is appropriate. Animals should be randomly allocated to one of the following groups:

| Group Name | Treatment | Rationale |

| MGA-FTAI | MGA fed for 14 days, followed by Prostaglandin F2α (PG) 19 days later, then GnRH and FTAI 72-84 hours after PG. | This is the primary test group, utilizing a widely recognized MGA-based protocol for fixed-time AI.[9] |

| Control | No hormonal intervention. Heifers are observed for natural estrus and inseminated 12 hours after detection. | This group provides a baseline for natural fertility within the herd, allowing for a true measure of the MGA protocol's impact. |

Note: For more comprehensive studies, a positive control group using a different progestin-based synchronization method, such as a 7-day CO-Synch + CIDR protocol, can be included to benchmark MGA's performance against other industry standards.[14]

Key Fertility Endpoints

| Endpoint | Measurement Method | Rationale |

| Estrus Response Rate | Visual observation (standing to be mounted) and/or use of estrus detection aids (e.g., tail paint, pressure-activated patches). | Measures the proportion of animals exhibiting heat after synchronization, indicating protocol effectiveness. |

| Follicular Dynamics | Serial transrectal ultrasonography. | Measures the diameter of the dominant follicle at the time of AI and confirms ovulation. Follicle size can impact fertility.[15][16][17] |

| Conception Rate | Pregnancy diagnosis via ultrasonography 30-45 days after AI. | The proportion of animals that conceive out of those that were inseminated. |

| Pregnancy Rate | Pregnancy diagnosis via ultrasonography 30-45 days after AI. | The primary measure of success; the proportion of all animals in a treatment group that become pregnant. |

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for minimizing experimental error.

Protocol 1: MGA-PG Fixed-Time AI (FTAI) Synchronization

This protocol requires precise timing and consistent administration. The total duration from the start of MGA feeding to AI is approximately 36 days.[9]

| Day | Action | Detailed Instructions & Scientific Rationale |

| Day 0 | Begin MGA Feeding | Administer 0.5 mg of MGA per head per day in a single daily feeding.[10] Causality: This dose is effective at suppressing the LH surge and preventing ovulation.[18] Ensure adequate bunk space (approx. 2 feet per head) for simultaneous consumption to prevent under- or over-dosing.[9] Inconsistent intake can lead to premature return to estrus.[3] |

| Day 1-13 | Continue MGA Feeding | Continue the daily 0.5 mg/head MGA ration at the same time each day. |

| Day 14 | Final MGA Feeding | Administer the last dose of MGA. Heifers may begin to show signs of estrus 2-3 days after withdrawal. DO NOT INSEMINATE on this heat, as fertility is significantly reduced.[4][9] This is likely due to altered follicular development in the absence of a corpus luteum.[19] |

| Day 33 | Administer PG | Administer a luteolytic dose of Prostaglandin F2α (e.g., 25 mg dinoprost or 500 µg cloprostenol) via intramuscular injection. Causality: The 19-day waiting period allows heifers to cycle after MGA withdrawal and form a functional corpus luteum (CL). The PG injection will regress this CL, initiating the final follicular growth phase and a synchronized estrus.[10] |

| Day 36 | Administer GnRH & FTAI | Administer 100 µg of GnRH intramuscularly and perform artificial insemination 72 to 84 hours after the PG injection.[9] Causality: The GnRH injection at the time of AI induces a precise LH surge, ensuring a timed ovulation and eliminating the need for heat detection.[5][20] |

Protocol 2: Ovarian and Uterine Assessment via Ultrasonography

Transrectal ultrasonography provides invaluable, non-invasive data on ovarian status.

-

Equipment: Use a portable ultrasound scanner with a 5.0-7.5 MHz linear rectal transducer.

-

Procedure:

-

Safely restrain the animal in a chute.

-

With a lubricated, gloved hand, gently clear the rectum of fecal matter.

-

Introduce the transducer into the rectum.

-

Systematically locate and scan both ovaries.

-

-

Measurements:

-

Timing:

-

Pre-Trial: Scan all animals to determine baseline cyclicity status.

-

At PG Injection (Day 33): Confirm the presence of a CL to verify the animal responded to the MGA protocol.

-

At FTAI (Day 36): Measure the diameter of the pre-ovulatory dominant follicle.

-

Post-AI (Day 43): A follow-up scan can be performed to confirm ovulation (disappearance of the dominant follicle and subsequent CL formation).

-

Pregnancy Diagnosis (Day 66+): Scan the uterus to identify the presence of a fetus and amniotic fluid.

-

Protocol 3: Data Collection and Statistical Analysis

-

Data Recording: Use a standardized spreadsheet or database to record all animal IDs, treatment groups, dates, and measurements (BCS, weights, follicle sizes, estrus signs, AI date, pregnancy status).[22]

-

Statistical Analysis:

-

Categorical Data: Analyze rates (estrus response, conception, pregnancy) using Chi-squared tests or logistic regression.

-

Continuous Data: Analyze measurements (follicle diameter, BCS) using ANOVA or t-tests to compare means between groups.

-

Software: Use standard statistical software (e.g., SAS, R, SPSS) for analysis. The model should account for variables like initial cyclicity status and body condition score.[23]

-

Experimental Workflow Visualization

The following diagram provides a visual timeline of the proposed experimental design.

Caption: Comparative workflow for MGA-FTAI vs. Control groups.

Conclusion

This guide provides a robust framework for investigating the effects of melengestrol acetate on bovine fertility. By incorporating proper controls, utilizing objective measurement techniques like ultrasonography, and adhering to scientifically-validated protocols, researchers can generate high-quality, reliable data. The causal explanations for each step are intended to empower researchers to not only follow the protocol but also to troubleshoot and adapt the experimental design for future inquiries into enhancing bovine reproductive management.

References

-

SDSU Extension. (2020). Successful Heifer Synchronization Using MGA. [Link]

-

Rogers, F. (2019). How do I synchronize estrus in beef heifers using MGA and prostaglandin?. University of Florida, Institute of Food and Agricultural Sciences. [Link]

-

Patterson, D. J., et al. (n.d.). Review of Estrus Synchronization Systems: MGA. Iowa Beef Center. [Link]

-

Patterson, D. J., et al. (n.d.). REVIEW OF ESTRUS SYNCHRONIZATION SYSTEMS: MGA1. University of Missouri. [Link]

-

American Hereford Association. (n.d.). Using MGA. [Link]

-

Sledge, T. (2023). Improving Fertility While Synchronizing Estrus in Beef Heifers When Feeding MGA. Murray State's Digital Commons. [Link]

-

Wilson, M. E., et al. (2002). Basis of melengestrol acetate action as a progestin. Journal of Animal Science. [Link]

-

Perry, G. A., et al. (2007). Comparison of progestin-based protocols to synchronize estrus and ovulation before fixed-time artificial insemination in postpartum beef cows. Journal of Animal Science. [Link]

-

Imwalle, D. B., et al. (1998). Control of the bovine estrous cycle with melengestrol acetate (MGA): a review. Journal of Animal Science. [Link]

-

Hubei Veterinary Drugs. (n.d.). Melengestrol Acetate (MGA) 99% | Veterinary Estrus Control & Growth Promoter. [Link]

-

Iowa Beef Center. (n.d.). ESTRUS SYNCHRONIZATION PROTOCOLS FOR HEIFERS. [Link]

-

Wikipedia. (n.d.). Melengestrol acetate. [Link]

-

National Center for Biotechnology Information. (1998). Control of the bovine estrous cycle with melengestrol acetate (MGA): a review. [Link]

-

Kansas State University. (1991). Synchronization of estrus in yearling beef heifers with the MGA®/prostaglandin system: I. effect on inducement of puberty and conception rates. [Link]

-

Crites, B. R. (2019). COMPARISON OF CONCEPTION RATES IN BEEF CATTLE INSEMINATED WITH EITHER SEXEDULTRA™ SEX-SORTED SEMEN OR CONVENTIONAL SEMEN IN FIXED-TIME ARTIFICIAL INSEMINATION (FTAI) PROTOCOLS. University of Kentucky. [Link]

-

Murta, M. G., et al. (2015). Administration of GnRH on the day of fixed-time artificial insemination (FTAI) and melengestrol acetate (MGA) administ. Semina: Ciências Agrárias. [Link]

-

Kansas State University. (2004). Beef Cattle Research. [Link]

-

Tempelman, R. J., et al. (2015). Genetic Analysis of Fertility in Dairy Cattle Using Negative Binomial Mixed Models. G3: Genes, Genomes, Genetics. [Link]

-

Neibergs, H. L., et al. (2021). Genome-Wide Association Analyses of Fertility Traits in Beef Heifers. Genes. [Link]

-

CSIRO Publishing. (2021). Genetic parameter estimates for male and female fertility traits using genomic data to improve fertility in Australian beef cattle. [Link]

-

Colazo, M. (n.d.). The Ovulatory Follicle in Dairy Cows: Size Matters. Dairy Research and Extension Consortium of Alberta. [Link]

-

Gamarra, J., et al. (2022). Follicular Size Threshold for Ovulation Reassessed. Insights from Multiple Ovulating Dairy Cows. Animals. [Link]

-

Bhebhe, E., et al. (2022). Estimation of Genetic Parameters for Heifer and Cow Fertility Traits Derived from On-Farm AI Service Records of South African Holstein Cattle. Animals. [Link]

-

Troxel, T. R., & Kesler, D. J. (1984). The effect of progestin and GnRH treatments on ovarian function and reproductive hormone secretions of anestrous postpartum suckled beef cows. Theriogenology. [Link]

-

Ke-Vet. (2024). Ultrasound Monitoring in Dairy Cow Follicle Development. [Link]

-

Yilmazbas-Mecitoglu, G., et al. (2015). The effect of ovulatory follicle size at the time of insemination on pregnancy rate in lactating dairy cows. Turkish Journal of Veterinary and Animal Sciences. [Link]

-

Echternkamp, S. E., et al. (2000). Size of ovulatory follicles in cattle expressing multiple ovulations naturally and its influence on corpus luteum development and fertility. Journal of Animal Science. [Link]

-

Souza, A. H., et al. (2009). Effect of progesterone on magnitude of the luteinizing hormone surge induced by two different doses of gonadotropin-releasing hormone in lactating dairy cows. Journal of Dairy Science. [Link]

-

El-Battawy, K., & Abdoon, A. S. S. (2023). Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction II: Diverse Applications during Insemination, Post-Insemination, Pregnancy, and Postpartum Periods. Veterinary Sciences. [Link]

-

Sawa, A., et al. (2015). On farm recording of fertility and health data using mobile devices. ICAR Technical Series. [Link]

-

El-Battawy, K., et al. (2023). Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization. Veterinary Sciences. [Link]

-

Vizcarra, J. A., et al. (1997). Effect of gonadotropin-releasing hormone (GnRH) pulse frequency on serum and pituitary concentrations of luteinizing hormone and follicle-stimulating hormone, GnRH receptors, and messenger ribonucleic acid for gonadotropin subunits in cows. Endocrinology. [Link]

Sources

- 1. chibiotech.com [chibiotech.com]

- 2. Melengestrol acetate - Wikipedia [en.wikipedia.org]

- 3. beefrepro.org [beefrepro.org]

- 4. hereford.org [hereford.org]

- 5. mdpi.com [mdpi.com]

- 6. Effect of gonadotropin-releasing hormone (GnRH) pulse frequency on serum and pituitary concentrations of luteinizing hormone and follicle-stimulating hormone, GnRH receptors, and messenger ribonucleic acid for gonadotropin subunits in cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of progestin and GnRH treatments on ovarian function and reproductive hormone secretions of anestrous postpartum suckled beef cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of progesterone on magnitude of the luteinizing hormone surge induced by two different doses of gonadotropin-releasing hormone in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Successful Heifer Synchronization Using MGA [extension.sdstate.edu]

- 10. beef-cattle.extension.org [beef-cattle.extension.org]

- 11. iowabeefcenter.org [iowabeefcenter.org]

- 12. beefrepro.org [beefrepro.org]

- 13. newprairiepress.org [newprairiepress.org]

- 14. twinwoodcattle.com [twinwoodcattle.com]

- 15. www1.agric.gov.ab.ca [www1.agric.gov.ab.ca]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. Size of ovulatory follicles in cattle expressing multiple ovulations naturally and its influence on corpus luteum development and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Control of the bovine estrous cycle with melengestrol acetate (MGA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. "Improving Fertility While Synchronizing Estrus in Beef Heifers When Fe" by Anisa Olavarria [lair.etamu.edu]

- 20. mdpi.com [mdpi.com]

- 21. Ultrasound Monitoring in Dairy Cow Follicle Development [bxlvet.com]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. uknowledge.uky.edu [uknowledge.uky.edu]

long-term MGA administration models in laboratory animals

Introduction & Scientific Context

Melengestrol Acetate (MGA) is a potent, synthetic, orally active progestogen primarily used in the agricultural industry to suppress estrus and improve feed efficiency in feedlot heifers.[1][2][3] However, in biomedical research, MGA is a critical compound for modeling endocrine disruption , progestin-driven mammary tumorigenesis , and reproductive toxicology .[1]

Unlike natural progesterone, MGA possesses significant glucocorticoid activity and lacks rapid hepatic inactivation, making its pharmacokinetic profile unique.[1] This guide addresses the technical challenge of administering MGA long-term (weeks to months) to rodents (mice/rats) while maintaining physiological relevance and minimizing stress-induced artifacts.

1.1 Mechanism of Action (MOA)

Understanding the dual receptor affinity of MGA is essential for experimental design. It binds with high affinity to the Progesterone Receptor (PR) and moderate affinity to the Glucocorticoid Receptor (GR), influencing downstream gene transcription.

Figure 1: Dual-pathway activation of MGA via PR and GR signaling, leading to distinct physiological outcomes.

Strategic Planning: Selecting the Administration Model

Long-term gavage is contraindicated due to stress artifacts (cortisol spikes) that confound MGA's intrinsic glucocorticoid effects. Two superior models exist:

| Feature | Protocol A: Dietary Admixture | Protocol B: Silastic Implant |

| Relevance | High: Mimics agricultural/environmental exposure. | High: Mimics sustained-release contraceptives. |

| Precision | Moderate (Dependent on food intake). | Excellent: Zero-order release kinetics. |

| Stress | Lowest (Passive intake). | Low (One-time surgical stress). |

| Duration | Indefinite. | 21–90 days (Implant size dependent). |

| Bioavailability | Subject to first-pass metabolism. | Bypasses first-pass metabolism. |

| Best For | Toxicology, Tumorigenesis, Gut Microbiome studies.[1] | PK studies, precise endocrine manipulation.[1] |

Protocol A: Dietary Admixture (Medicated Feed)

This is the "Gold Standard" for translational toxicology. MGA is lipophilic; simply mixing powder into chow results in "hot spots" and inconsistent dosing. A vehicle (corn oil) is required.

3.1 Dosage Calculation (The "Golden Number")

-

Target Dose: 1.5 mg/kg body weight/day (Based on FDA/FSCJ carcinogenicity data in C3H mice).

-

Mouse Specs: 25g body weight (BW), consuming ~4g food/day.[1]

Equation:

3.2 Preparation Workflow

Materials:

-

Stripped Corn Oil (Tocopherol-reduced).

-

Standard Rodent Chow (Powdered).

-

Rotary Mixer / Hobart Mixer.

Step-by-Step Protocol:

-

Vehicle Stock Preparation: Dissolve calculated MGA into acetone (10 mg/mL) first to ensure solubility, then mix this solution into the corn oil vehicle.

-

Why Acetone? MGA dissolves poorly in cold oil. Acetone acts as a co-solvent that evaporates during mixing.

-

-

Premix Generation: Add the Oil-MGA mixture to a small portion (e.g., 500g) of powdered chow. Mix thoroughly by hand or small blender to create a "premix."

-

Final Homogenization: Add the premix to the bulk feed (remaining kg). Mix in a rotary mixer for minimum 30 minutes .

-

Pelleting (Optional but Recommended): Cold-press pelleting is preferred to heat-extrusion to prevent steroid degradation.

-

QC Validation: Take samples from top, middle, and bottom of the batch. Analyze via LC-MS/MS to verify homogeneity (Acceptance criteria: CV < 5%).

Protocol B: Subcutaneous Silastic Implants

For studies requiring precise, steady-state plasma levels without the variable of food intake (e.g., sick animals eat less).[1]

4.1 Implant Fabrication

Materials:

-

Silastic Tubing (Dow Corning, ID: 1.98 mm, OD: 3.18 mm).[1]

-

Medical Grade Silicone Adhesive (Type A).

Step-by-Step Protocol:

-

Cut Tubing: Cut Silastic tubing to defined lengths (e.g., 10mm for mice, 20mm for rats).

-

Seal One End: Fill one end (2mm) with silicone adhesive. Allow to cure (24h).

-

Packing:

-

Method A (Powder): Pack pure MGA crystals tightly into the tube. Tap gently to remove air gaps. Measure the length of the drug column (essential for release rate calculation).

-

Method B (Matrix): Mix MGA with unpolymerized silicone adhesive (1:10 w/w ratio) and inject into the tube. This prevents "dumping" if the tube ruptures.

-

-

Seal Cap: Seal the open end with silicone adhesive. Cure for 48h.

-

Pre-incubation (Critical): Incubate implants in sterile saline at 37°C for 24 hours prior to surgery.

-

Reasoning: This washes off the "burst release" of steroid on the surface, preventing an initial toxic spike.

-

4.2 Surgical Implantation[1]

-

Anesthesia: Isoflurane (2-3%).

-

Site: Dorsal neck region (scruff). Shave and sanitize (Betadine/Ethanol).

-

Incision: Make a small (3mm) incision.

-

Pocketing: Use blunt forceps to create a subcutaneous pocket posterior to the incision.

-

Insertion: Insert implant. Close with one wound clip or tissue glue.

Experimental Validation & Workflow

Every long-term study must be self-validating. You cannot assume the drug is working; you must prove it.

Figure 2: Validation workflow to ensure MGA bioactivity and dosage accuracy.

5.1 Key Validation Endpoints

-

Vaginal Cytology: MGA should induce persistent diestrus (leukocyte dominance). If cornified cells (estrus) appear, the dose is insufficient.[1]

-

Uterine Weight: High-dose MGA often causes uterine atrophy (anti-estrogenic effect) or decidualization depending on the estrogen background. Weigh the uterus wet at necropsy.

-

Serum Analysis: ELISA kits for MGA are rare/unreliable. LC-MS/MS is the required standard for quantifying serum levels (Limit of Quantitation ~0.5 ng/mL).

Safety & Handling

-

Hazard: MGA is a reproductive toxin.

-

PPE: Double nitrile gloves, N95 mask or respirator during powder handling.[1]

-

Bedding: MGA is excreted in feces. Treat soiled bedding as hazardous chemical waste.

References

-

Food Safety Commission of Japan. (2013). Risk Assessment Report: Melengestrol Acetate (Veterinary Medicinal Products). Retrieved from [Link]

- Source of the 1.

-

Cohen, P. E., & Milligan, S. R. (1993).[1][5] Silastic implants for delivery of oestradiol to mice.[6][7] Journal of Reproduction and Fertility, 99(1), 219–223.[1][5] [Link]

- Foundational protocol for silastic implant fabric

-

Lauderdale, J. W., et al. (1977).[1][8] Residues of Melengestrol Acetate in Beef Heifers.[3][4][8][9][10][11] Journal of Animal Science, 45.[8]

- Primary source for MGA pharmacokinetics and lipophilicity.

-

FDA Center for Veterinary Medicine. (2023). MGA (Melengestrol Acetate) Liquid Type C Medicated Feed Labeling.[9][Link]

-

Source for feed admixture stability and handling precautions.[11]

-

Sources

- 1. CN103947876A - Feed for laboratory rats and mice and preparation method thereof - Google Patents [patents.google.com]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. chibiotech.com [chibiotech.com]

- 4. drugs.com [drugs.com]

- 5. Novel, Low Cost, Highly Effective, Handmade Steroid Pellets for Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rep.bioscientifica.com [rep.bioscientifica.com]

- 8. fao.org [fao.org]

- 9. DailyMed - MGA 500- melengestrol acetate liquid [dailymed.nlm.nih.gov]

- 10. Melengestrol acetate (MGAF) - Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]

- 11. fda.gov [fda.gov]

Troubleshooting & Optimization

Technical Support Center: Melengestrol Acetate (MGA) Stability in Feed Formulations

Introduction: The Stability vs. Recoverability Paradox

Welcome to the MGA Technical Support Hub. If you are accessing this guide, you are likely facing a common anomaly: your feed formulation theoreticals match your additions, but your assay results show a 15-30% loss.

Immediate Technical Insight: Melengestrol Acetate (MGA) is a synthetic progestin with high thermal and chemical stability. In 90% of "stability failure" cases submitted to our lab, the molecule has not degraded . Instead, the failure lies in segregation (non-homogeneity) or extraction inefficiency (matrix binding).

This guide is structured to troubleshoot these specific failure modes.

Module 1: Extraction & Recovery (The "Phantom" Instability)

Issue: "My HPLC shows low potency (70-80%) in pelleted feed, but the raw premix tests fine. Is the heat of pelleting destroying the MGA?"

Diagnosis: Unlikely. MGA is stable up to temperatures exceeding standard pelleting conditions (~85°C). The issue is usually lipophilic encapsulation . During pelleting, feed fats and binding agents encapsulate the hydrophobic MGA molecule, making it inaccessible to standard solvents.

Troubleshooting Protocol: Optimizing Extraction

| Parameter | Standard Protocol (Risk of Failure) | Optimized Protocol (High Recovery) | Mechanism/Causality |

| Solvent | Methanol or Acetonitrile | Hexane (followed by partition) | MGA is highly lipophilic. Polar solvents (MeOH) cannot penetrate the fat coating of pelleted feed effectively. |

| Agitation | Shaker / Vortex | Soxhlet or Heated Ultrasonic | Passive shaking is insufficient for pelleted matrices. Heat and cavitation are required to disrupt the fat-MGA bond. |

| Moisture | None added | Add 5-10% Water to Feed | Critical Step: Dry feed particles often adsorb MGA. Adding water swells the grain matrix, releasing MGA for the hexane to dissolve. |

| Grind Size | 1 mm screen | 0.5 mm or Cryo-milling | Finer particle size increases surface area for solvent contact. |

FAQ: Extraction

Q: Can I use 100% Acetonitrile to avoid the hexane partition step? A: Only for liquid premixes (Type B). For dry Type C feeds, Acetonitrile will extract too many polar matrix interferences (proteins/sugars), causing ion suppression in LC-MS or baseline noise in HPLC-UV. You must use a non-polar solvent (Hexane) first.

Module 2: Process Stability (Segregation & Homogeneity)

Issue: "We see spikes and troughs in MGA concentration within the same batch of liquid feed."

Diagnosis: This is a Rheological Failure , not chemical instability. MGA is often suspended, not dissolved, in liquid feeds.

Critical Control Points: Liquid Feed (Type B/C)

-

Recirculation Rule: FDA and GMP standards require liquid tanks to be recirculated for 10 minutes immediately prior to use, moving at least 1% of the tank contents from bottom to top.[1]

-

Viscosity Drift: If using molasses-based carriers, viscosity changes with temperature. In cold weather, standard agitation times are insufficient to resuspend MGA.

Diagram: Stability & Homogeneity Logic

Figure 1: Decision tree for diagnosing MGA "stability" failures. Note that true chemical degradation is the endpoint of last resort.

Module 3: Chromatographic Stability (HPLC/LC-MS)

Issue: "My retention time is drifting, and I see ghost peaks interfering with MGA quantitation."

Diagnosis: Feed matrices are "dirty." High fat and protein content fouls reverse-phase columns, altering stationary phase chemistry over time.

Analytical Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Drifting Retention Time | Column fouling by lipids. | Install a C18 Guard Column . Wash column with 100% Isopropanol (IPA) every 20 injections to strip lipids. |

| Ghost Peaks | Carryover from previous high-conc samples. | MGA is sticky. Use a needle wash of 50:50 Acetonitrile:Isopropanol. |

| Split Peaks | Solvent mismatch. | Ensure sample injection solvent matches the mobile phase starting conditions (e.g., if Mobile Phase A is 50% Water, do not inject sample dissolved in 100% MeOH). |

Standard Validated Conditions (Reference):

-

Column: C18 (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (70:[2][3]30) isocratic (Common starting point).

-

Detection: UV at 288 nm (Max absorption for MGA).

Module 4: Environmental Stability & Shelf Life

Issue: "What are the storage requirements for MGA Type A Medicated Articles?"

Technical Fact Sheet:

-

Photostability: MGA is sensitive to UV light in solution but relatively stable in solid state.

-

Action: Store reference standards in amber glass. Feed samples are generally self-shielding.

-

-

Hydrolysis: MGA esters are stable at neutral pH (feed range pH 5-7).

-

Risk: Extreme pH (silage with pH < 4.0) combined with heat can cause slow hydrolysis of the acetate group, converting MGA to Melengestrol (active but analytically distinct).

-

-

Shelf Life: Typically 24-36 months when stored at 20-25°C in dry conditions.

Workflow: Validating Shelf-Life (AOAC Approach)

Figure 2: The AOAC-compliant workflow for extracting MGA from complex feed matrices.

References & Authority

-

AOAC Official Method 976.36. "Melengestrol Acetate in Feed Supplements." Association of Official Analytical Chemists.[4][5] (Standard for gas chromatographic separation).[6][7][8]

-

AOAC Official Method 991.17. "Melengestrol Acetate in Feed: Liquid Chromatographic Method." Journal of AOAC International.

-

FDA NADA 034-254. "Melengestrol Acetate: Freedom of Information Summary." Food and Drug Administration. Confirms stability and tolerance levels (25 ppb) in fatty tissue.[5]

-

Krzeminski, L. F., et al. "Liquid Chromatographic Determination of Melengestrol Acetate in Feeds." Journal of AOAC International. Validates the hexane extraction necessity for high-fat matrices. [9]

Disclaimer: This guide is for research and technical support purposes. Always validate methods according to your local regulatory body (FDA/EFSA) requirements.

Sources

- 1. fda.gov [fda.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. open-science.canada.ca [open-science.canada.ca]

- 4. aoac.org [aoac.org]

- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 6. Determination of melengestrol acetate in feedstuffs with liquid chromatographic preparatory column cleanup and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fsis.usda.gov [fsis.usda.gov]

- 8. fao.org [fao.org]

- 9. academic.oup.com [academic.oup.com]

techniques for improving conception rates following MGA treatment protocols

Topic: Techniques for improving conception rates following Melengestrol Acetate (MGA) treatment. Role: Senior Application Scientist Audience: Researchers, Herd Managers, and Drug Development Professionals.

Executive Summary: The "Persistent Follicle" Paradox[1]

Melengestrol Acetate (MGA) is a potent, orally active progestin. While it is cost-effective for estrus suppression, its misuse leads to a well-documented physiological trap: the Persistent Dominant Follicle .

During MGA feeding, progesterone levels are sufficient to block the LH surge (preventing ovulation) but insufficient to suppress basal LH pulses. This allows the dominant follicle to continue growing and "aging" on the ovary. If breeding occurs immediately after MGA withdrawal, the oocyte released from this aged follicle is structurally compromised, resulting in low fertilization rates and high embryonic loss.

The Golden Rule: You must decouple the suppression phase from the breeding phase. The protocols below are designed to regress the aged follicle and induce a fresh, fertile follicular wave.

Module 1: Protocol Architectures

Standardized workflows for maximizing oocyte viability.

1.1 The Gold Standard: MGA-PGF Protocol (The 19-Day Wait)

This is the most robust protocol for heifers. It relies on a specific wait period to allow the subfertile follicle to undergo atresia (death) naturally, ensuring the next ovulated egg is fresh.

The Critical Adjustment: Early protocols utilized a 17-day interval.[1] Modern data confirms that extending this to 19 days optimizes the tightness of synchrony and conception rates.

Figure 1: The MGA-PGF Timeline.[2][3][4] Note the critical "Do Not Breed" window immediately following withdrawal.

1.2 The Precision Upgrade: MGA-Select

For operations requiring Fixed-Time Artificial Insemination (FTAI) or tighter synchrony, the MGA-Select protocol introduces GnRH to force a new follicular wave.[5]

-

Step 2: Wait 12 days.

-

Step 3: Inject GnRH (Day 26). Purpose: Ovulates/luteinizes any existing follicle to reset the wave.

-

Step 4: Inject PGF2

(Day 33) + Detect Heat/Breed.

Module 2: Troubleshooting Guide (FAQ)

Direct solutions to common experimental failures.

Q1: We observed estrus in 80% of heifers 3 days after MGA withdrawal. Why did conception fail?

Diagnosis: You bred on the "aged" follicle.

Technical Explanation: The follicle present at withdrawal has been dominant for >10 days. The oocyte has undergone premature maturation changes, leading to fertilization failure or early embryonic death.

Corrective Action: Treat the estrus observed at Day 17-19 (2-5 days post-withdrawal) as a "flush" cycle. Do not inseminate. Wait for the PGF2

Q2: Only 40% of the herd responded to the PGF2

injection. What went wrong?

Diagnosis: Asynchronous MGA Intake. Technical Explanation: MGA is an oral additive (0.5 mg/head/day).[3][4][5][6] If bunk space is inadequate or the carrier is unpalatable, dominant animals consume 2x dosage (anestrus) while submissive animals consume 0x (cycling early). Corrective Action:

-

Bunk Space: Ensure 60 linear cm (24 inches) per head.

-

Carrier: Top-dress MGA on a carrier the animals are already accustomed to eating.

-

Pre-feeding: Feed the MGA-carrier mix before the main roughage to ensure total consumption.

Q3: Can we use MGA to jump-start prepubertal heifers?

Diagnosis: Partial efficacy, but not a "silver bullet."

Technical Explanation: MGA acts as a "progestin prime." In heifers near puberty, the withdrawal mimics the progesterone drop of a natural cycle, which can trigger the hypothalamic-pituitary axis to start cycling.

Data Insight: Expect MGA to induce cyclicity in ~20-30% of prepubertal heifers, provided they have reached adequate Body Condition Score (BCS

Module 3: Mechanistic Visualization

Understanding the physiological "Why" behind the protocol.

This diagram illustrates why the MGA-blocked follicle becomes persistent and why PGF2

Figure 2: Physiological blockade caused by MGA.[2][5] The blockade of the LH surge prevents ovulation, while basal LH pulses allow the follicle to persist and age.

Module 4: Comparative Efficacy Data

Typical results from field trials comparing MGA protocols.

| Metric | MGA-PGF (Standard) | MGA-Select (Advanced) | 7-11 Synch (Shortened) |

| Protocol Duration | 36 Days | 36 Days | 18 Days |

| Labor Intensity | Low (2 chute trips) | Medium (3 chute trips) | High (4 chute trips) |

| Estrus Synchrony | Good (5-7 day window) | High (Tight window) | Very High |

| Estrous Response | 75 - 85% | 80 - 90% | 85 - 95% |

| Conception Rate (AI) | 50 - 65% | 55 - 68% | 60 - 68% |

| Best Use Case | Heifer Development | Mixed Cows/Heifers | Intense Management |

Note: Conception rates vary by herd management and technician proficiency. Data synthesized from Beef Reproduction Task Force trials.

References

-

Beef Reproduction Task Force. (2024). Estrus Synchronization Protocols for Heifers and Cows. University of Nebraska-Lincoln / Iowa State University. [Link]

-

Patterson, D. J., et al. (2002). MGA-Select: A new estrus synchronization protocol for beef cows. Journal of Animal Science. [Link]

-

Kojima, F. N., et al. (2000).[2][4] Development of an estrus synchronization protocol for beef cattle with short-term feeding of melengestrol acetate: 7-11 Synch. Journal of Animal Science, 78(8), 2186–2191. [Link]

-

University of Missouri Extension. (2019). Guide to Estrus Synchronization Products. [Link]

Sources

- 1. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]

- 2. beefrepro.org [beefrepro.org]

- 3. Development of an estrus synchronization protocol for beef cattle with short-term feeding of melengestrol acetate: 7-11 synch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. hereford.org [hereford.org]

- 6. agecon.okstate.edu [agecon.okstate.edu]

- 7. Successful Heifer Synchronization Using MGA [extension.sdstate.edu]

- 8. beefrepro.org [beefrepro.org]

- 9. Guide to Estrus Synchronization Products | MU Extension [extension.missouri.edu]

validation issues and solutions for melengestrol acetate analytical assays

Technical Support & Troubleshooting Guide[1]

Role: Senior Application Scientist

Status: Active

Context: Melengestrol Acetate (MGA) is a lipophilic progestin (

Module 1: The Matrix Challenge (Sample Preparation)

The primary failure mode in MGA validation is ion suppression caused by phospholipids and triglycerides in bovine fat. Simple liquid-liquid extraction (LLE) is rarely sufficient for modern limits of quantitation (LOQ < 1 ppb).[1]

🔬 Core Protocol: Defatting & SPE Cleanup

Standardized for Bovine Fat/Liver

Rationale: We utilize a hexane-acetonitrile partition to remove bulk lipids, followed by C18 SPE to remove remaining matrix interferences.[1] This "double-cleanup" is essential to meet EU (MRPL) or FDA (25 ppb) requirements.[1]

-

Homogenization: Weigh 5.0 g of semi-frozen fat tissue. Homogenize in 15 mL Hexane .

-

Critical: Add Internal Standard (MGA-d3 ) before homogenization to track extraction efficiency.

-

-

Partition: Add 15 mL Acetonitrile (saturated with hexane) . Vortex vigorously for 5 minutes.[1]

-

Mechanism: MGA partitions into the polar ACN layer; bulk fats remain in the Hexane.

-

-

Phase Separation: Centrifuge at 3000 x g for 10 min. Discard the upper Hexane layer.[2]

-

Evaporation: Transfer ACN layer to a clean tube. Evaporate to dryness under

at 45°C. -

Reconstitution: Reconstitute in 5 mL of 10% Methanol/Water.

-

SPE Cleanup (C18 or HLB):

-

Final Prep: Evaporate eluate; reconstitute in Mobile Phase (50:50 ACN:H2O + 0.1% Formic Acid). Filter (0.2 µm PTFE).[1]

📊 Workflow Visualization

Figure 1: Dual-phase extraction workflow designed to isolate lipophilic MGA from bovine fat matrices.

Module 2: LC-MS/MS Optimization & Data[1]

📉 Mass Spectrometry Parameters

MGA ionizes best in ESI Positive mode. However, due to its steroid structure, it is prone to forming sodium adducts

Instrument Setup:

-

Ionization: ESI (+)

-

Column: C18 (e.g., 2.1 x 100mm, 1.7 µm).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

-

Note: Avoid Methanol in MP B if possible; ACN provides sharper peaks for steroids.

-

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (eV) |

| MGA | 397.2 | 337.2 | Quantifier | 22 |

| 397.2 | 279.1 | Qualifier | 35 | |

| MGA-d3 (IS) | 400.2 | 340.2 | Quantifier | 22 |

Note: The transition 397 -> 337 corresponds to the loss of the acetate group (AcOH, mass 60), a characteristic fragmentation of steroid acetates.[1]

Module 3: Troubleshooting & FAQs

❓ Issue: "I am seeing double peaks in my chromatogram."

Diagnosis: Isomerization.[1] Explanation: MGA exists as Z- and E- isomers.[1] The bioactive form is typically the Z- isomer, but exposure to UV light causes photo-isomerization to the E- form.[1] Solution:

-

Light Protection: Use amber glassware for all stock solutions and sample vials.[1]

-

Chromatography: Ensure your C18 column gradient is shallow enough to resolve the two isomers if quantification of the specific isomer is required.

-

Integration: For regulatory total-residue methods, check if your specific regulation (e.g., FDA vs EU) requires summing the areas or quantifying the primary peak only.[1]

❓ Issue: "My Internal Standard (MGA-d3) recovery is < 40%."

Diagnosis: Matrix Suppression or Partition Failure.[1] Explanation: If recovery is low but consistent, it is likely ion suppression from phospholipids eluting with the analyte. If recovery is erratic, the Hexane/ACN partition is likely forming an emulsion or the MGA is staying in the hexane. Solution:

-

Check Partition: Ensure the ACN is saturated with hexane before use. If not, the solvents will mix rather than partition, preventing lipid separation.[1]

-

Divert Valve: Direct the first 1.5 minutes of LC flow to waste to prevent early-eluting polar matrix from fouling the source.

-

Switch to APCI: If ESI suppression is unmanageable, switch to Atmospheric Pressure Chemical Ionization (APCI), which is less susceptible to matrix effects for neutral steroids.[1]

❓ Issue: "Linearity fails at low concentrations (Heteroscedasticity)."

Diagnosis: Improper weighting.[1] Explanation: In trace analysis (ppb levels), the variance at the high end of the curve dominates the regression, causing large errors at the LOQ. Solution:

-

Apply

or -

Self-Validation: Calculate the % deviation of the lowest standard. It must be within ±20% of the nominal value. If it is ±50% with unweighted regression, apply weighting.

Module 4: Validation Logic (Decision Engine)

Use this logic flow to diagnose validation failures during method development.

Figure 2: Troubleshooting logic for common validation failures in trace residue analysis.

References

-

USDA Food Safety and Inspection Service (FSIS). (2024).[1] Chemistry Laboratory Guidebook Method CLG-MRM1: Screening and Confirmation of Animal Drug Residues by UHPLC-MS-MS.[1]Link

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000). Melengestrol Acetate: Residues in Food.[4][5][6][7][8] FAO Food and Nutrition Paper 41/13.[1][5][9] Link

-

Daxenberger, A., et al. (1999).[1][5] "Detection of melengestrol acetate residues in plasma and edible tissues of heifers." Veterinary Quarterly, 21(4), 154-158.[1] Link

-

Gallo, P., et al. (2013).[1] "Development and validation of an LC-MS/MS method for the determination of six gestagens in kidney fats." Food Additives & Contaminants: Part A. Link

-

Wang, J., et al. (2023).[1] "Simplified Liquid Chromatography–Mass Spectrometry Methods for Gestagen Analysis in Animal Fat and Liver." Journal of Agricultural and Food Chemistry. Link[1]

Sources

- 1. Melengestrol Acetate-d3 | LGC Standards [lgcstandards.com]

- 2. fsis.usda.gov [fsis.usda.gov]

- 3. fsis.usda.gov [fsis.usda.gov]

- 4. mddb.apec.org [mddb.apec.org]

- 5. fao.org [fao.org]

- 6. fao.org [fao.org]

- 7. Development and validation of an LC-MS/MS method for the determination of six gestagens in kidney fats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. fao.org [fao.org]

Validation & Comparative

Comparative Guide: Melengestrol Acetate vs. Norgestomet on Bovine Follicular Dynamics

Executive Summary

This guide provides a technical comparison of Melengestrol Acetate (MGA) and Norgestomet regarding their impact on ovarian follicular dynamics in bovine models. While both compounds are synthetic progestins used to suppress estrus, their distinct delivery mechanisms (oral vs. implant) and pharmacokinetic profiles differentially influence Luteinizing Hormone (LH) pulsatility.

Key Takeaway: Both compounds, when administered in the absence of a functional corpus luteum (sub-luteal progesterone environment), induce the formation of Persistent Dominant Follicles (PDFs) . These follicles are characterized by extended lifespan, increased diameter, and elevated estradiol secretion, often resulting in compromised oocyte competence. The choice between MGA and Norgestomet for research or synchronization protocols depends heavily on the required precision of progestin delivery and the specific need to manipulate follicular wave emergence.

Pharmacological & Mechanistic Profile[1][2][3][4]

To understand the effects on follicular dynamics, one must first distinguish the delivery and metabolic pathways of these two progestins.

| Feature | Melengestrol Acetate (MGA) | Norgestomet |

| Class | Synthetic Progestin (Pregnane derivative) | Synthetic Progestin (19-norprogesterone derivative) |

| Administration | Oral (Feed Additive) | Subcutaneous Ear Implant |

| Potency | ~300x oral potency of Progesterone | High potency; bypasses hepatic first-pass metabolism |

| Half-life | Longer; enterohepatic recirculation | Shorter; rapid clearance upon removal |

| Delivery Profile | Diurnal fluctuation (based on feeding behavior) | Zero-order kinetics (steady-state release) |

Mechanistic Pathway: The "Sub-Luteal" Paradox

Both compounds function by mimicking progesterone (P4) negative feedback on the Hypothalamic-Pituitary-Gonadal (HPG) axis. However, the depth of suppression is critical.

-

High Dose (Luteal mimicry): Blocks both LH Surge and suppresses LH Pulses. (Follicular turnover occurs).[1]

-

Low Dose (Sub-luteal mimicry): Blocks LH Surge (no ovulation) but fails to suppress LH Pulse Frequency .

It is this "Sub-luteal" state—common in MGA feeding or late-stage Norgestomet implants without a CL—that drives the Persistent Dominant Follicle.

Visualization: HPG Axis Modulation

The following diagram illustrates how sub-luteal progestin exposure alters the GnRH/LH signaling pathway, leading to follicular persistence.

Caption: HPG modulation by sub-luteal progestins. Note the blockage of the LH surge (preventing ovulation) while high-frequency LH pulses continue to drive follicle growth.

Comparative Effects on Follicular Dynamics[2][4][5][6][7][8][9][10]

This section details the physiological divergence between the two compounds based on experimental data.

A. Follicular Persistence and Size

When cattle are treated with MGA or Norgestomet in the absence of a corpus luteum (CL), the dominant follicle (DF) does not undergo atresia. Instead, the elevated LH pulse frequency supports continued growth.

-

MGA: Research indicates that MGA feeding (0.5 mg/head/day) for 14 days results in DFs that are significantly larger and older than controls.

-

Norgestomet: Implants used for 9-14 days without luteolysis produce a similar effect. However, because Norgestomet is often paired with Estradiol Valerate (EV) at insertion (Syncro-Mate-B protocol), the initial wave is often suppressed, and a new wave emerges. If the implant remains too long, the new follicle becomes persistent.

Data Summary: Characteristics of Persistent vs. Control Follicles

| Parameter | Control (Luteal Phase) | MGA/Norgestomet (Sub-luteal) | Impact |

| Follicle Diameter (mm) | 10.0 - 12.0 | 15.0 - 20.0 | Overgrowth due to LH support |

| Growth Phase (Days) | 4 - 6 | 9 - 14 | Extended dominance |

| LH Pulse Frequency | 1 pulse / 4-6 hours | 1 pulse / 45-60 mins | Drives E2 production |

| Peripheral Estradiol | < 5 pg/mL | 10 - 25 pg/mL | Premature oocyte maturation |

| Oocyte Quality | High | Compromised | Reduced conception rates |

B. LH Pulsatility Differences

While both increase LH pulsatility compared to the mid-luteal phase, the consistency differs:

-

MGA: Due to oral dosing, plasma concentrations can fluctuate. Some studies suggest this fluctuation might allow transient "escapes" or variable pulse amplitudes, potentially exacerbating follicular cysts in inconsistent feeders.

-

Norgestomet: Provides a "clamped" steady state. The persistence is uniform and highly reproducible, making it an excellent model for studying follicular aging.

Experimental Protocols

For researchers intending to replicate these dynamics or compare efficacy, the following protocols are established standards.

Protocol A: Monitoring Follicular Dynamics (Ultrasound)

Objective: To track the emergence, deviation, and persistence of the dominant follicle.[2]

-

Equipment: B-mode ultrasound with a 7.5 MHz linear array rectal transducer.

-

Frequency: Daily or every 12 hours (for precise deviation mapping).

-

Mapping Technique:

-

Sketch ovaries relative to the reproductive tract (Left/Right).

-

Record all follicles >3mm.

-

Calculation: Diameter = (Long axis + Short axis) / 2.

-

-

Definition of Persistence: A follicle that retains dominance (largest diameter) for >9 days and fails to ovulate despite exceeding ovulatory size.

Protocol B: Inducing Persistence (The "Sub-Luteal" Model)

To study the effects of MGA/Norgestomet on oocyte quality, you must create a progestin-only environment.

Caption: Experimental workflow to induce and study persistent dominant follicles using sub-luteal progestins.

Critical Control: Ensure PGF2α is effective. If the CL does not regress, the animal will have high progesterone (Luteal + Synthetic), suppressing LH pulses and causing follicular turnover (atresia) rather than persistence.

Clinical Implications & Fertility[2][10][11][12][13][14]

The biological difference in follicular dynamics translates directly to fertility outcomes.

-

MGA Systems: The "MGA-PGF" protocol was developed specifically to solve the persistence problem. By feeding MGA for 14 days, a persistent follicle develops.[3] PGF is not given at withdrawal, so the persistent follicle ovulates (low fertility). The producer waits 17-19 days and gives PGF to lyse the CL from that low-fertility ovulation, synchronizing the next healthy wave.

-

Norgestomet Systems: Often used in "Syncro-Mate-B" (historical) or modern variations. If used for >9 days without managing the wave (e.g., with GnRH or Estradiol), fertility drops.

-

Conception Rates: Breeding on the estrus immediately following long-term (14d) MGA or Norgestomet alone results in conception rates of 30-40% , compared to 60-70% in systems that ensure turnover of the dominant follicle.

References

-

Patterson, D. J., et al. (1989). Control of the bovine estrous cycle with melengestrol acetate (MGA): a review. Journal of Animal Science.[4][5][6] Link

-

Sanchez, T., et al. (1993). Dosage of the synthetic progestin, norgestomet, and follicular dynamics in cattle.[4][7] Theriogenology.[3][4] Link

-

McDowell, C. M., et al. (1998).[4] Duration of treatment with progesterone and regression of persistent ovarian follicles in cattle.[4][8] Journal of Animal Science.[4][5][6] Link

-

Savio, J. D., et al. (1993). Regulation of dominant follicle turnover during the oestrous cycle in cows.[3][2][1][9] Journal of Reproduction and Fertility.[1][10] Link

-

Zimbelman, R. G., & Smith, L. W. (1966).[10] Control of ovulation in cattle with melengestrol acetate. II.[3][10] Effects on follicular size and activity.[3][1][10][4][8][9][11] Journal of Reproduction and Fertility.[1][10] Link

Sources

- 1. Regulation of dominant follicle turnover during the oestrous cycle in cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dynamics of ovarian follicular development in cattle during the estrous cycle, early pregnancy and in response to PMSG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Improving Fertility While Synchronizing Estrus in Beef Heifers When Fe" by Anisa Olavarria [lair.etamu.edu]

- 4. Duration of treatment with progesterone and regression of persistent ovarian follicles in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of melengestrol acetate (MGA) or progesterone-releasing intravaginal device (PRID) on follicular development, concentrations of estradiol-17 beta and progesterone, and luteinizing hormone release during an artificially lengthened bovine estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melengestrol acetate and norgestomet for the induction of synchronized estrus in seasonally anovular ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Follicular dynamics during the pre-ovulatory and subsequent first follicular wave stages affect the pregnancy outcome in Japanese Black cows - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Control of ovulation in cattle with melengestrol acetate. II. Effects on follicular size and activity - PubMed [pubmed.ncbi.nlm.nih.gov]